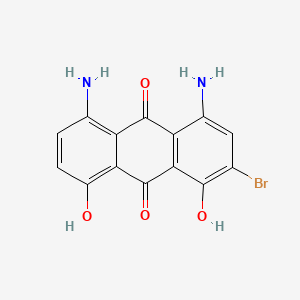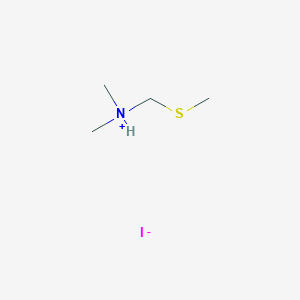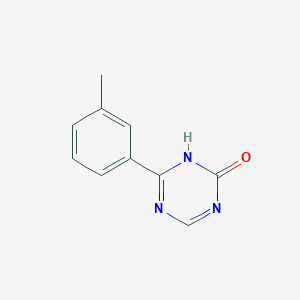![molecular formula C10H10BFO4 B15251823 3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is a synthetic organic compound that belongs to the class of oxaboroles This compound is characterized by the presence of a boron atom within a heterocyclic ring, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxaborole ring through a cyclization reaction, followed by the introduction of the fluorine atom and the hydroxyl group under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the boron-containing ring or other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom within the oxaborole ring can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crisaborole: Another oxaborole compound used as a phosphodiesterase-4 (PDE4) inhibitor for the treatment of inflammatory skin conditions.
Acoziborole: A compound with a similar boron-containing ring structure, used in the treatment of parasitic infections.
Uniqueness
3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group, which enhance its reactivity and potential applications. The combination of these functional groups with the boron-containing ring structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C10H10BFO4 |
|---|---|
Molekulargewicht |
224.00 g/mol |
IUPAC-Name |
3-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BFO4/c12-8-3-1-6-5-16-11(15)10(6)7(8)2-4-9(13)14/h1,3,15H,2,4-5H2,(H,13,14) |
InChI-Schlüssel |
DTLWXCYGLNQEST-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=CC(=C2CCC(=O)O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



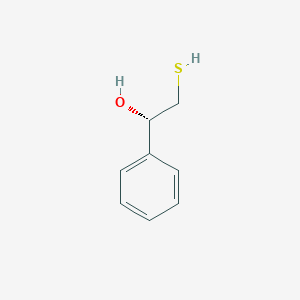

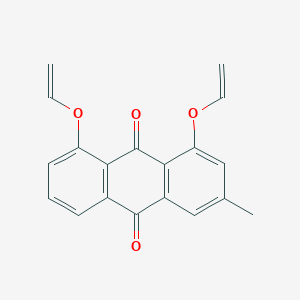


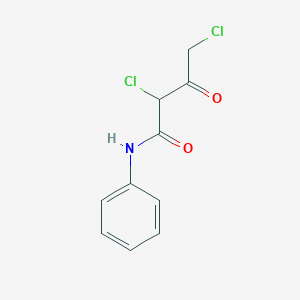
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)

